CYC-116

Catalog No.
S524692
CAS No.
693228-63-6
M.F
C18H20N6OS
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYC-116

CAS Number

693228-63-6

Product Name

CYC-116

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)

InChI Key

GPSZYOIFQZPWEJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, CYC 116, CYC-116, CYC116

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

Description

The exact mass of the compound 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is 368.14193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, also known as CYC116, is a molecule with promising applications in cancer research due to its ability to inhibit Aurora kinases. Aurora kinases are a family of enzymes that play a crucial role in cell division PubMed: . Inhibiting these enzymes can disrupt cell division and proliferation, leading to cell death in cancer cells.

Discovery and Mechanism of Action

CYC116 was identified through cell-based screening of a library of kinase-targeted compounds PubMed: . Studies revealed that CYC116 specifically targets Aurora A and B kinases with high potency. The mechanism of action involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing them from phosphorylating their substrates, which are essential for proper cell division PubMed: .

Antitumor Activity

CYC116 has demonstrated potent antitumor activity in various cancer cell lines PubMed: . It disrupts mitosis, a critical stage of cell division, leading to cell death and reduced tumor cell proliferation. Additionally, studies suggest that CYC116 may also induce polyploidy, a condition where cells contain more than one set of chromosomes, which can further contribute to cell death PubMed: .

Preclinical Development

Preclinical studies have shown that CYC116 exhibits good oral bioavailability, making it a promising candidate for cancer therapy PubMed: .

CYC-116 is a novel small molecule compound primarily recognized for its potential as an anticancer agent. It is chemically identified as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine. This compound exhibits a unique mechanism of action that involves the inhibition of Aurora kinases, specifically Aurora A and B, which are critical enzymes in cell cycle regulation and mitosis. By interfering with these kinases, CYC-116 induces mitotic failure and promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .

CYC-116 is known to engage in various chemical interactions that influence its biological activity. The compound primarily acts by binding to the ATP-binding site of Aurora kinases, leading to their inhibition. This binding is characterized by specific interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues in the kinase structure. For instance, docking studies have shown that CYC-116 forms a significant hydrogen bond between its amino moiety and the side chain of glutamic acid at position 161 of Aurora B kinase .

Additionally, CYC-116 has been shown to inhibit the phosphorylation of several signaling proteins involved in mast cell activation, such as Syk and LAT, thereby modulating downstream signaling pathways critical for cell proliferation and survival .

CYC-116 demonstrates significant antiproliferative activity across various cancer cell lines, with an average inhibitory concentration (IC50) of approximately 0.54 µM . Its biological effects extend beyond direct cancer cell inhibition; it also suppresses mast cell-mediated allergic responses by inhibiting the activity of Fyn kinase and the subsequent activation of Syk-dependent signaling pathways . This dual action highlights its potential utility in treating both cancer and inflammatory diseases.

The synthesis of CYC-116 involves multi-step organic reactions that typically include the formation of thiazole and pyrimidine rings. While specific synthetic routes may vary, they generally encompass the following steps:

  • Formation of Thiazole Ring: The initial step involves creating a thiazole derivative through condensation reactions.
  • Pyrimidine Synthesis: The pyrimidine core is synthesized using appropriate precursors, followed by substitution reactions to introduce the desired functional groups.
  • Final Coupling: The morpholinophenyl group is introduced through coupling reactions to yield the final product, CYC-116.

These steps require careful control of reaction conditions to ensure high yield and purity of the final compound .

CYC-116 has been primarily investigated for its applications in oncology due to its ability to inhibit tumor growth through targeted action on Aurora kinases. It shows promise in treating various solid tumors and hematological cancers. Additionally, its immunomodulatory effects suggest potential applications in allergic conditions or inflammatory diseases where mast cell activation plays a critical role .

Interaction studies have demonstrated that CYC-116 not only inhibits Aurora kinases but also affects several downstream signaling pathways involved in cell proliferation and survival. For example, it inhibits the phosphorylation of key proteins like Akt and MAP kinases, which are pivotal in mediating cellular responses to growth factors . Furthermore, studies indicate that CYC-116 retains efficacy against certain mutant forms of Aurora B kinase, suggesting resilience against some resistance mechanisms observed with other inhibitors like ZM447439 .

Several compounds share structural or functional similarities with CYC-116, particularly those targeting Aurora kinases or involved in cancer treatment. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ZM447439Aurora B kinase inhibitorMore selective towards Aurora B than A
MK-5108Dual inhibitor of Aurora A/BAdvanced clinical stage; shows promise in solid tumors
AlisertibSelective inhibitor of Aurora AStronger focus on hematological malignancies
VX-680Pan-Aurora kinase inhibitorBroad-spectrum activity but less specificity

CYC-116 stands out due to its dual action on both cell cycle regulation and angiogenesis inhibition mechanisms, which may provide a broader therapeutic window compared to other compounds focused solely on kinase inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

368.14193046 g/mol

Monoisotopic Mass

368.14193046 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YAX4981K2D

Drug Indication

Advanced solid tumors

Mechanism of Action

Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis.

Dates

Modify: 2023-08-15
1. Wang, Shudong; Midgley, Carol A.; Scaerou, Frederic; Grabarek, Joanna B.; Griffiths, Gary; Jackson, Wayne; Kontopidis, George; McClue, Steven J.; McInnes, Campbell; Meades, Christopher; Mezna, Mokdad; Plater, Andy; Stuart, Iain; Thomas, Mark P.; Wood, Gavin; Clarke, Rosemary G.; Blake, David G.; Zheleva, Daniella I.; Lane, David P.; Jackson, Robert C.; Glover, David M.; Fischer, Peter M. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry (2010), 53(11), 4367-4378. CODEN: JMCMAR ISSN:0022-2623. CAN 152:582870 AN 2010:596947
2. MacCallum, David; Green, Simon. Combination of CNDAC with a 2-substituted-4-heteroaryl-pyrimidine amine and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 48pp. CODEN: PIXXD2 WO 2007132228 A1 20071122 CAN 147:534652 AN 2007:1333052
3. Maccallum, David; Green, Simon. Combination of a 2-substituted-4-heteroaryl-pyrimidine amine with a cytotoxic drug and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 81pp. CODEN: PIXXD2 WO 2007132220 A1 20071122 CAN 147:548092 AN 2007:1332845
4. MacCallum, David; Green, Simon. Combined anticancer pyrimidine-thiazole aurora kinase inhibitors. PCT Int. Appl. (2007), 58pp. CODEN: PIXXD2 WO 2007132221 A1 20071122 CAN 147:548079 AN 2007:1331264
5. Benigni, Ariela; Zoja, Carla; Remuzzi, Giuseppe; Giannella-Borradori, Athos. Method of treatment and compositions for a disease associated with antinuclear antibodies. PCT Int. Appl. (2006), 87 pp. CODEN: PIXXD2 WO 2006021803 A2 20060302 CAN 144:267267 AN 2006:193566
6. Kontopidis, George; McInnes, Campbell; Pandalaneni, Sravan R.; McNae, Iain; Gibson, Darren; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Wang, Shudong; Walkinshaw, Malcolm D.; Fischer, Peter M. Differential Binding of Inhibitors to Active and Inactive CDK2 Provides Insights for Drug Design. Chemistry & Biology (Cambridge, MA, United States) (2006), 13(2), 201-211. CODEN: CBOLE2 ISSN:1074-5521. CAN 144:343077 AN 2006:183501
7. Wang, Shudong; Meades, Christopher; Wood, Gavin; O'Boyle, Janice; McInnes, Campbell; Fischer, Peter. Preparation of pyrimidine derivs. as inhibitors of cyclin-dependent kinases. PCT Int. Appl. (2004), 127 pp. CODEN: PIXXD2 WO 2004043953 A1 20040527 CAN 141:7130 AN 2004:430798
8. McInnes, Campbell; Wang, Shudong; Anderson, Sian; O'Boyle, Janice; Jackson, Wayne; Kontopidis, George; Meades, Christopher; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Lane, David P.; Fischer, Peter M. Structural Determinants of CDK4 Inhibition and Design of Selective ATP Competitive Inhibitors. Chemistry & Biology (2004), 11(4), 525-534. CODEN: CBOLE2 ISSN:1074-5521. CAN 142:51189 AN 2004:324510

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